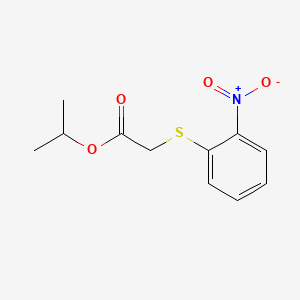
Acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an acetic acid moiety esterified with a 1-methylethyl group and a 2-nitrophenylthio group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester can be achieved through the esterification of acetic acid with 1-methylethyl alcohol in the presence of a catalyst. The reaction typically involves the use of sulfuric acid as a catalyst and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or acids.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester exerts its effects involves the interaction of the nitrophenylthio group with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, ((2-nitrophenyl)thio)-, ethyl ester
- Acetic acid, ((2-nitrophenyl)thio)-, methyl ester
- Acetic acid, ((2-nitrophenyl)thio)-, propyl ester
Uniqueness
Acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. The 1-methylethyl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
139326-37-7 |
|---|---|
Molekularformel |
C11H13NO4S |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
propan-2-yl 2-(2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H13NO4S/c1-8(2)16-11(13)7-17-10-6-4-3-5-9(10)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
PFEAWWPWSYSAPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















